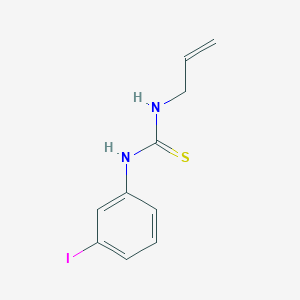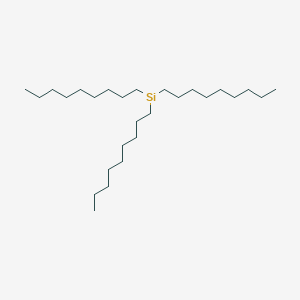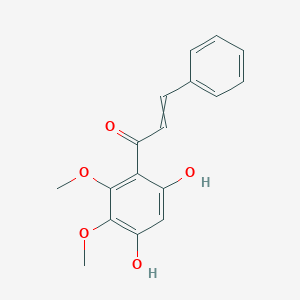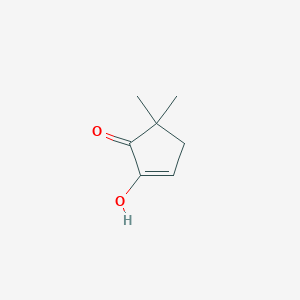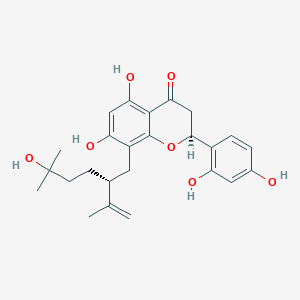
Norkurarinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norkurarinol is a lavandulylated flavanone isolated from the roots of Sophora flavescens, a plant known for its medicinal properties. This compound has garnered attention due to its significant anti-inflammatory activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Norkurarinol can be synthesized through various chemical reactions involving flavanone precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Sophora flavescens. The extraction process includes steps such as grinding the roots, solvent extraction, and purification through chromatographic techniques. The industrial methods aim to produce this compound in large quantities while maintaining its bioactive properties .
Chemical Reactions Analysis
Types of Reactions
Norkurarinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the lavandulyl groups, potentially enhancing the compound’s stability and bioavailability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve desired outcomes .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Norkurarinol has been extensively studied for its scientific research applications, including:
Chemistry: this compound serves as a model compound for studying flavanone chemistry and developing new synthetic methodologies.
Biology: The compound’s anti-inflammatory properties make it a valuable tool for investigating cellular signaling pathways and immune responses.
Medicine: this compound’s potential therapeutic effects are explored in the treatment of inflammatory diseases, viral infections, and other medical conditions.
Mechanism of Action
Norkurarinol exerts its effects by modulating the Toll-like receptor 3 (TLR3)-mediated signaling pathways. It suppresses the activation of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are key transcription factors involved in inflammatory responses. Additionally, this compound enhances the phosphorylation of interferon regulatory factor 3 (IRF3) and the expression of interferon-beta (IFN-β), contributing to its antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Norkurarinol is structurally similar to other lavandulylated flavanones, such as kurarinol and sophoraflavanone G. These compounds share the flavanone core structure but differ in the specific functional groups attached to the core .
Uniqueness
This compound’s uniqueness lies in its specific lavandulyl group configuration, which contributes to its distinct anti-inflammatory and antiviral properties. Compared to similar compounds, this compound exhibits a unique balance of bioactivity and stability, making it a promising candidate for further research and development .
Properties
CAS No. |
52483-01-9 |
|---|---|
Molecular Formula |
C25H30O7 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H30O7/c1-13(2)14(7-8-25(3,4)31)9-17-19(28)11-20(29)23-21(30)12-22(32-24(17)23)16-6-5-15(26)10-18(16)27/h5-6,10-11,14,22,26-29,31H,1,7-9,12H2,2-4H3/t14-,22+/m1/s1 |
InChI Key |
PFTQIVMILQKDQN-PEBXRYMYSA-N |
Isomeric SMILES |
CC(=C)[C@H](CCC(C)(C)O)CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O |
Canonical SMILES |
CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


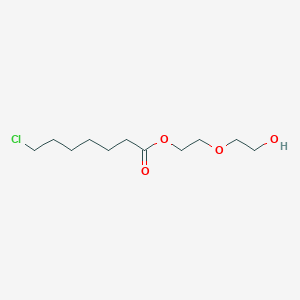
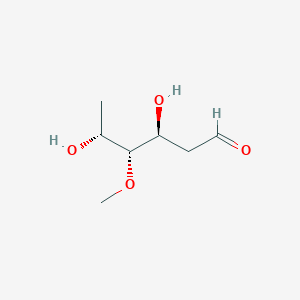
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
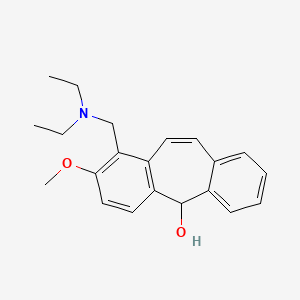
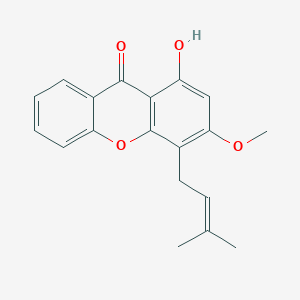
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)

